

Synthesis and industrial production of Boron trichloride

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Compound of Interest

Compound Name: *Boron trichloride*

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An In-depth Technical Guide to the Synthesis and Industrial Production of **Boron Trichloride**

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boron trichloride (BCl_3) is a highly reactive, colorless gas that serves as a critical reagent and precursor in a multitude of advanced industrial applications. Its primary uses are in the semiconductor industry for plasma etching of metals and as a p-type dopant, in the synthesis of elemental boron and other boron compounds, and as a versatile Lewis acid catalyst in organic synthesis.[1][2][3] The demand for high-purity BCl_3 , particularly in electronics, necessitates robust and efficient manufacturing and purification processes. This guide provides a comprehensive technical overview of the principal synthesis routes, industrial production methodologies, and purification techniques for **Boron trichloride**. It includes detailed experimental protocols, comparative data, and process flow visualizations to serve as a resource for professionals in research and chemical manufacturing.

Properties of Boron Trichloride

Boron trichloride is a trigonal planar molecule that does not dimerize.[4] It is highly reactive, fuming in moist air due to rapid hydrolysis, which produces hydrochloric acid and boric acid.[4] [5] This high reactivity makes it a powerful reagent but also necessitates careful handling and storage in dry, inert conditions.[5]

Table 1: Physical and Chemical Properties of **Boron Trichloride**

Property	Value	Reference(s)
Chemical Formula	BCl_3	[4]
Molar Mass	$117.16 \text{ g}\cdot\text{mol}^{-1}$	[4]
Appearance	Colorless gas/liquid, fumes in air	[4]
Melting Point	$-107.3 \text{ }^\circ\text{C}$	[3][4]
Boiling Point	$12.6 \text{ }^\circ\text{C}$	[4][6]
Density (liquid)	1.326 g/cm^3	[4]
Solubility	Reacts with water and alcohol; soluble in CCl_4	[4][5]
Molecular Shape	Trigonal planar	[4]
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	$-427 \text{ kJ/mol (gas)}$	[4][7]

Synthesis and Production Methodologies

The synthesis of **Boron trichloride** can be broadly categorized into large-scale industrial methods designed for bulk production and smaller-scale laboratory preparations, which are often employed for producing high-purity grades or for research purposes.

Industrial Production

The dominant industrial method for producing BCl_3 is the carbothermic reduction of boron oxides followed by direct chlorination at high temperatures.

1. Chlorination of Boron Oxide and Carbon: This is the most common industrial route, analogous to the Kroll process for titanium tetrachloride production.[1][4] A mixture of boron oxide (B_2O_3) and a carbon source (such as coke or carbon black) is heated to high temperatures in a reactor, and chlorine gas is passed through the mixture.[4][8]

- Reaction: $\text{B}_2\text{O}_3 + 3 \text{C} + 3 \text{Cl}_2 \rightarrow 2 \text{BCl}_3 + 3 \text{CO}$
- Conditions: The reaction is typically carried out at temperatures around 500-501°C, though the range can extend from 500°C to over 1000°C.[1][4][8]
- Byproducts: A significant byproduct is carbon monoxide (CO). A critical impurity that often forms under these conditions is phosgene (COCl_2), which must be removed in subsequent purification steps.[4]

2. Chlorination of Boron Carbide: An alternative industrial process utilizes boron carbide (B_4C) as the starting material. This method involves the direct chlorination of boron carbide at elevated temperatures.[9]

- Reaction: $\text{B}_4\text{C} + 6 \text{Cl}_2 \rightarrow 4 \text{BCl}_3 + \text{C}$
- Conditions: The reaction temperature is typically in the range of 550°C to 1100°C.[9] This process can achieve high yields, with reports of up to 98%.[9] A preliminary step to remove metallic impurities from the raw boron carbide is often required to ensure the purity of the final product.[9]

3. Proprietary Boric Acid Process: UBE Corporation has developed a patented manufacturing method that uses boric acid as the raw material in a closed system.[10] This process is designed to produce extremely high-purity BCl_3 ($\geq 99.999\%$) directly, minimizing contaminants from the outset.[10]

Laboratory and Alternative Synthesis Methods

1. Halogen Exchange: For producing smaller quantities of high-purity BCl_3 , a halogen exchange reaction is often used.[6] Boron trifluoride (BF_3) is reacted with aluminum chloride (AlCl_3).[4][6]

- Reaction: $\text{BF}_3 + \text{AlCl}_3 \rightarrow \text{BCl}_3 + \text{AlF}_3$
- Advantages: This method can yield a very pure product, as the non-volatile aluminum fluoride can be easily separated from the volatile BCl_3 . [6]

2. Direct Synthesis from Elements: **Boron trichloride** can be synthesized by the direct reaction of elemental boron with chlorine gas at high temperatures (e.g., 700°C).^{[5][11]} However, the high cost of pure elemental boron makes this route generally uneconomical for large-scale production.^[5]

3. Chlorination of Borate Esters: A lower-temperature route involves the free-radical chlorination of borate esters, such as trimethyl borate $[B(OCH_3)_3]$.^{[12][13]}

- Conditions: This reaction is conducted in the liquid phase at temperatures between 20°C and 100°C, using a free-radical initiator like light.^{[12][13]}
- Products: This process yields BCl_3 , carbon monoxide, and hydrogen chloride, with significantly lower amounts of phosgene compared to the carbothermic route.^[13]

Table 2: Comparison of **Boron Trichloride** Synthesis Methods

Method	Reactants	Temperature	Scale	Purity	Key Features
Carbothermic Reduction	B ₂ O ₃ , Carbon, Cl ₂	500 - 1000°C[1][12]	Industrial	Crude (requires purification)	Most common industrial method; phosgene is a key impurity.[4]
Boron Carbide Chlorination	B ₄ C, Cl ₂	550 - 1100°C[9]	Industrial	High (with pure B ₄ C)	High yield (98%); requires pre-treatment of raw B ₄ C.[9]
Halogen Exchange	BF ₃ , AlCl ₃	N/A	Laboratory	High	Produces small volumes of high-purity BCl ₃ . [6]
Direct Synthesis	B, Cl ₂	~700°C[11]	Laboratory	High	Uneconomical due to the high cost of elemental boron.[5]
Borate Ester Chlorination	B(OCH ₃) ₃ , Cl ₂	20 - 100°C[12][13]	N/A	High	Lower temperature process; produces less phosgene. [13]

Industrial Purification

Crude **Boron trichloride** from carbothermic production contains several impurities that are detrimental to its primary applications, especially in the semiconductor industry. The purification process is a critical part of manufacturing and is typically a multi-step, continuous operation.

Table 3: Common Impurities and High-Purity Specifications

Impurity	Chemical Formula	Typical Level (Crude)	Specification (High Purity)	Reference(s)
Phosgene	COCl ₂	>500 ppm	< 0.2 ppm	[10] [14]
Chlorine	Cl ₂	Variable	< 1.0 ppm	[10] [15]
Hydrogen Chloride	HCl	Variable	< 10 ppm	[15]
Light Gases (N ₂ , O ₂ , CO, CO ₂)	-	Variable	< 5 ppm (total)	[6]
Metallic Impurities	(e.g., Fe, Al, Ca)	Variable	< 20 ppb (each)	[10]

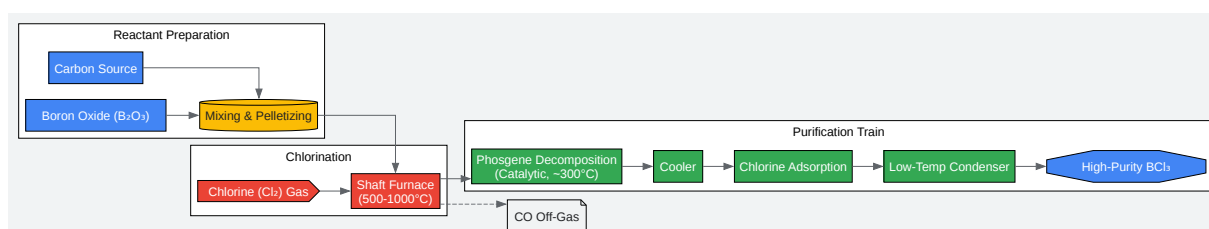
The purification workflow generally involves the following stages:

- Vaporization: The crude liquid BCl₃ is vaporized, often by bubbling an inert gas like helium through it.[\[14\]](#)
- Phosgene Decomposition: The BCl₃ vapor stream is passed through a reactor containing a catalyst, typically activated carbon, heated to between 250°C and 370°C.[\[14\]](#) This thermally decomposes the phosgene impurity into carbon monoxide and elemental chlorine.[\[15\]](#)
- Chlorine Adsorption: The gas stream is then cooled to a lower temperature (e.g., 10-26°C) and passed through a bed of a solid adsorbent, again typically activated carbon.[\[14\]](#) This step removes the elemental chlorine from the gas stream.[\[15\]](#)
- Condensation and Stripping: The purified BCl₃ vapor is condensed into a liquid at very low temperatures (-80°C to -100°C).[\[14\]](#) Any remaining light gas impurities (CO, N₂, etc.) can be removed by stripping the liquid with an inert gas.[\[15\]](#)

- Distillation (Rectification): Final purification to remove any remaining low-boiling-point impurities can be achieved through fractional distillation.[16]

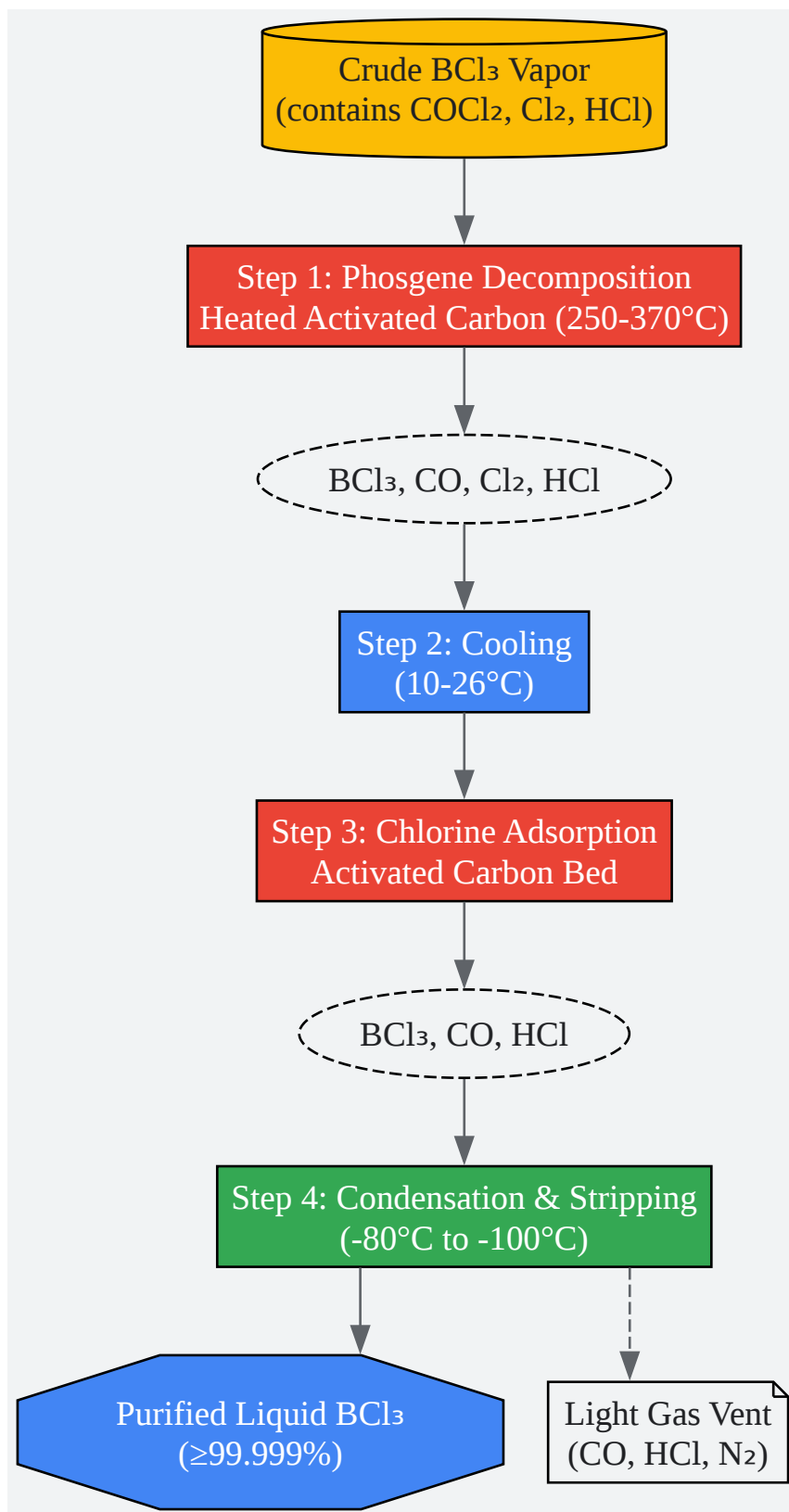
Process and Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the key industrial and purification workflows.



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Caption: Industrial production workflow for **Boron Trichloride** via carbothermic reduction.



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